3-Etilazetidin-3-ol; ácido trifluoroacético

Descripción general

Descripción

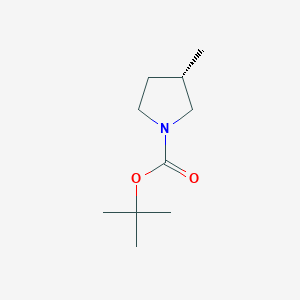

3-Ethylazetidin-3-ol; trifluoroacetic acid is a chemical compound with the CAS Number: 1354792-80-5 . It is used in various applications, including as a building block in chemical synthesis .

Molecular Structure Analysis

The molecular weight of 3-Ethylazetidin-3-ol; trifluoroacetic acid is 215.17 . The InChI code is 1S/C5H11NO.C2HF3O2/c1-2-5(7)3-6-4-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7) .Physical and Chemical Properties Analysis

3-Ethylazetidin-3-ol; trifluoroacetic acid is an oil at room temperature . It has a molecular weight of 215.17 . More specific physical and chemical properties are not detailed in the sources I found.Aplicaciones Científicas De Investigación

Síntesis Orgánica

3-Etilazetidin-3-ol; ácido trifluoroacético: se utiliza ampliamente en la síntesis orgánica debido a su capacidad para facilitar una variedad de transformaciones químicas. Es particularmente útil en reacciones como reordenamientos, desprotecciones de grupos funcionales, condensaciones, hidroarilaciones y trifluoroalquilaciones . Su función como reactivo, solvente y catalizador lo hace indispensable en la síntesis de moléculas orgánicas complejas.

Catálisis

En el campo de la catálisis, This compound actúa como un catalizador ácido fuerte debido a su componente trifluoroacético. Puede acelerar las reacciones proporcionando un ambiente ácido, lo cual es crucial para muchos procesos catalíticos .

Investigación Farmacéutica

Este compuesto encuentra aplicaciones significativas en la investigación farmacéutica. Está involucrado en la síntesis de varios productos farmacéuticos, donde puede actuar como un bloque de construcción para la creación de nuevas moléculas de fármacos. Su estructura única permite el desarrollo de fármacos con propiedades farmacológicas específicas.

Safety and Hazards

The safety information for 3-Ethylazetidin-3-ol; trifluoroacetic acid indicates that it can cause skin burns and eye damage, and it can be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing and eye protection .

Mecanismo De Acción

Target of Action

Azetidines, which are four-membered nitrogen-containing heterocycles, are often used in drug discovery due to their ability to mimic bioactive peptides .

Mode of Action

Without specific information on “3-Ethylazetidin-3-ol; trifluoroacetic acid”, it’s difficult to describe its exact mode of action. Azetidines can interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Azetidines are often used in medicinal chemistry due to their ability to modulate various biochemical pathways .

Pharmacokinetics

Azetidines are often used in drug discovery due to their favorable pharmacokinetic properties .

Result of Action

Azetidines can modulate various biological processes, leading to therapeutic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the action of many drugs .

Análisis Bioquímico

Biochemical Properties

3-Ethylazetidin-3-ol; trifluoroacetic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and stability. For instance, trifluoroacetic acid, a component of the compound, is known to be a strong acid and can act as a catalyst in certain biochemical reactions . The interactions between 3-ethylazetidin-3-ol; trifluoroacetic acid and biomolecules are primarily based on hydrogen bonding and electrostatic interactions, which can alter the conformation and function of the target molecules.

Cellular Effects

The effects of 3-ethylazetidin-3-ol; trifluoroacetic acid on various types of cells and cellular processes are profound. The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, trifluoroacetic acid can affect the pH of the cellular environment, leading to changes in enzyme activity and metabolic flux . Additionally, 3-ethylazetidin-3-ol; trifluoroacetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular functions and processes.

Molecular Mechanism

At the molecular level, 3-ethylazetidin-3-ol; trifluoroacetic acid exerts its effects through various mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, trifluoroacetic acid is known to inhibit certain enzymes by binding to their active sites and preventing substrate access . Additionally, 3-ethylazetidin-3-ol; trifluoroacetic acid can induce changes in gene expression by interacting with DNA and transcription factors, leading to alterations in cellular processes and functions.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-ethylazetidin-3-ol; trifluoroacetic acid over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions . Long-term exposure to 3-ethylazetidin-3-ol; trifluoroacetic acid has been shown to affect cellular function, with potential impacts on cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-ethylazetidin-3-ol; trifluoroacetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects have been observed at high doses, including liver toxicity and reproductive toxicity, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

3-Ethylazetidin-3-ol; trifluoroacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in the citric acid cycle and glycolysis, leading to changes in energy production and metabolic balance . Additionally, 3-ethylazetidin-3-ol; trifluoroacetic acid can affect the levels of certain metabolites, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of 3-ethylazetidin-3-ol; trifluoroacetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms, and it can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria . The distribution of 3-ethylazetidin-3-ol; trifluoroacetic acid within tissues can also be influenced by its interactions with binding proteins, which can affect its localization and activity.

Subcellular Localization

The subcellular localization of 3-ethylazetidin-3-ol; trifluoroacetic acid is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus, where it can interact with target biomolecules and exert its effects . The localization of 3-ethylazetidin-3-ol; trifluoroacetic acid can be influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles and compartments within the cell.

Propiedades

IUPAC Name |

3-ethylazetidin-3-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.C2HF3O2/c1-2-5(7)3-6-4-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXLZKRTSIMOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

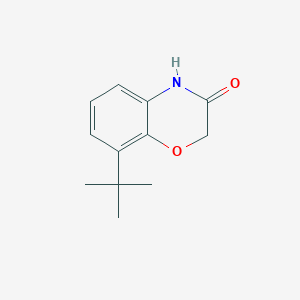

![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1376139.png)

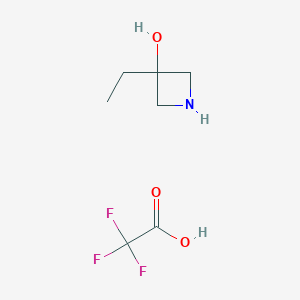

![(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid](/img/structure/B1376152.png)

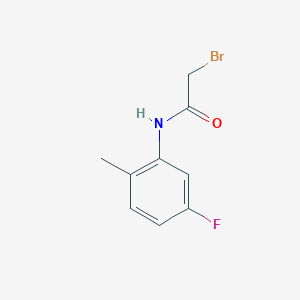

![9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1376156.png)